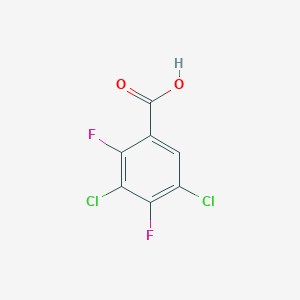

3,5-Dichloro-2,4-difluorobenzoic acid

Description

Contextual Significance of Halogenated Benzoic Acid Derivatives in Contemporary Chemistry

Halogenated benzoic acid derivatives are a class of organic compounds that play a crucial role in modern chemistry. researchgate.netresearchgate.net These molecules are essentially benzoic acid structures where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by halogen atoms such as fluorine, chlorine, bromine, or iodine. researchgate.net This substitution dramatically alters the electronic properties, reactivity, and biological activity of the parent molecule. researchgate.netacs.org

In contemporary chemistry, these derivatives are highly valued as precursors and intermediates in the synthesis of a wide range of commercially important products, including pharmaceuticals, agrochemicals, and dyes. researchgate.net The presence of halogen atoms can enhance the efficacy of drug molecules and is a common feature in many modern medications. acs.org For instance, fluoro- and chloro-substituted benzoic acids are recognized as important precursors for agrochemical and pharmaceutical products. researchgate.net The specific number and position of the halogen atoms allow chemists to fine-tune the properties of the final product, making these derivatives versatile tools in molecular design and on-surface synthesis. researchgate.net

Role of 3,5-Dichloro-2,4-difluorobenzoic Acid as a Strategic Building Block in Organic Synthesis

This compound serves as a key strategic building block in the multi-step synthesis of complex organic molecules. Its importance lies in its pre-functionalized aromatic ring, which provides a ready-made scaffold for constructing larger, more intricate structures. This compound is particularly noted as a valuable intermediate in the synthesis of new medicines, including antibacterials. researchgate.net

Chemists utilize this compound as a starting material or a key intermediate because its specific arrangement of chloro and fluoro substituents directs subsequent chemical reactions to particular positions on the aromatic ring. This controlled reactivity is essential for achieving high yields and purity in the final products. Although detailed synthetic pathways for this specific compound were not widely reported until more recently, its utility as a precursor is recognized in the pursuit of novel biologically active compounds and functional materials. researchgate.net

A documented synthesis of this compound starts from the commercially available 4-chloro-3,5-difluorobenzonitrile (B168964). researchgate.net The process involves a sequence of reactions including nitration, selective reduction, diazotization, and chlorination to yield the final product. researchgate.net This multi-step process highlights the compound's role as a product of a specific synthetic route, designed to be used in further, more complex syntheses.

Historical Overview of Relevant Synthetic Precursors and Analogues in Fluoroaromatic Chemistry

The field of organofluorine chemistry, which encompasses fluoroaromatic compounds, has a history stretching back over a century. nih.gov The first synthesis of an organofluorine compound was reported in 1835, and the first formation of an aryl carbon-fluorine (C-F) bond occurred in the 1870s. nih.gov However, early attempts to work with elemental fluorine were often hampered by its extreme reactivity, leading to explosions and decomposed products. nih.gov

A significant breakthrough in the synthesis of fluoroaromatic compounds was the development of methods to replace other halogen atoms, particularly chlorine, with fluorine. A key method, reported by Gottlieb in 1936, involved nucleophilic halogen exchange using potassium fluoride (B91410) (KF). nih.gov This type of reaction, later refined and known as the Halex process, became a foundational technique for producing polyfluoroaromatic compounds like hexafluorobenzene (B1203771) from hexachlorobenzene. fluorine1.ru

The development of various fluorinating agents has also been crucial. While elemental fluorine is highly reactive, chemists have developed safer and more selective N-F fluorinating agents, which have made the synthesis of organofluorine compounds more accessible. beilstein-journals.org These historical advancements in creating fluorinated precursors and developing new synthetic methodologies have paved the way for the synthesis of highly functionalized molecules like this compound, which are now essential in modern chemical industries. nih.govfluorine1.ru

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 163656-30-2 |

| Molecular Formula | C₇H₂Cl₂F₂O₂ |

| Synonyms | Benzoic acid, 3,5-dichloro-2,4-difluoro- |

This table presents basic identification information for the compound.

Table 2: Related Halogenated Benzoic Acid Compounds

| Compound Name | CAS Number | Molecular Formula | Key Application/Use |

|---|---|---|---|

| 3,5-Dichlorobenzoic acid | 51-36-5 | C₇H₄Cl₂O₂ | Intermediate for APIs like Alkylresorcinol. cionpharma.com |

| 3,4-Dichlorobenzoic acid | 51-44-5 | C₇H₄Cl₂O₂ | Used as an internal standard in analytical chemistry. sigmaaldrich.com |

| 2,4-Dichloro-5-fluorobenzoic acid | 289041-13-6 | C₇H₃Cl₂FO₂ | Subject to GHS hazard classifications for skin and eye irritation. nih.gov |

This interactive table provides a comparison of related compounds, highlighting their diverse applications.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLNHUHKYANNLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 2,4 Difluorobenzoic Acid

Established Synthetic Routes and Optimizations

A key and efficient synthesis for 2,4-dichloro-3,5-difluorobenzoic acid has been developed, which serves as a valuable intermediate for various biologically active compounds, including certain antibacterials. researchgate.netresearchgate.net This route begins with a commercially available precursor and proceeds through a sequence of standard organic transformations. researchgate.net

An effective and well-documented pathway utilizes 4-chloro-3,5-difluorobenzonitrile (B168964) as the starting material. researchgate.netresearchgate.net This precursor undergoes a series of reactions, including nitration, hydrolysis, reduction, and a Sandmeyer-type reaction, to yield the final product. researchgate.netresearchgate.net

The initial step of the synthesis involves the simultaneous nitration of the aromatic ring and hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). researchgate.net This transformation is typically accomplished in a single step by treating 4-chloro-3,5-difluorobenzonitrile with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net

The reaction mixture is first stirred in an ice bath, and after the dropwise addition of the nitrating mixture, the temperature is elevated to around 102°C for several hours to ensure the reaction goes to completion. researchgate.net This process yields 4-chloro-3,5-difluoro-2-nitrobenzoic acid. researchgate.net The strongly acidic and high-temperature conditions facilitate both the electrophilic aromatic substitution (nitration) and the conversion of the nitrile to a carboxylic acid. researchgate.netsemanticscholar.org

Following the nitration and hydrolysis, the resulting intermediate, 4-chloro-3,5-difluoro-2-nitrobenzoic acid, undergoes a selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). researchgate.net This step is crucial as other reducible groups, such as the chloro and fluoro substituents, must remain intact. niscpr.res.inresearchgate.net

The reduction is effectively carried out using molecular hydrogen (H₂) with a palladium-on-carbon (Pd/C) catalyst. researchgate.net This catalytic hydrogenation is a clean and efficient method, providing the desired 2-amino-4-chloro-3,5-difluorobenzoic acid in an excellent yield of 95.6%. researchgate.net Importantly, under these conditions, the carboxylic acid group is not reduced to an aldehyde or alcohol. researchgate.net

The final stage in this synthetic sequence is the conversion of the newly formed amino group into a chlorine atom. This is achieved through a two-part process: diazotization followed by a Sandmeyer reaction. researchgate.net

First, the 2-amino-4-chloro-3,5-difluorobenzoic acid is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as concentrated hydrochloric acid (HCl), at low temperatures (typically under an ice bath). researchgate.net This reaction converts the primary aromatic amine into a diazonium salt.

Subsequently, copper(I) chloride (CuCl) is added to the diazonium salt solution. researchgate.net The CuCl catalyzes the substitution of the diazonium group (-N₂⁺) with a chloride ion, releasing nitrogen gas and forming the final product, 3,5-dichloro-2,4-difluorobenzoic acid. researchgate.net

| Step | Transformation | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Nitration & Hydrolysis | Conc. HNO₃, Conc. H₂SO₄ | 4-Chloro-3,5-difluoro-2-nitrobenzoic acid | N/A (Intermediate) |

| 2 | Selective Nitro Reduction | H₂, Pd/C | 2-Amino-4-chloro-3,5-difluorobenzoic acid | 95.6% researchgate.net |

| 3 | Diazotization & Chlorination | NaNO₂, HCl, CuCl | This compound | N/A (Final Step) |

| Overall Yield | 77.3% researchgate.net |

While the described synthesis is efficient, aspects of it involve harsh reagents like concentrated acids. researchgate.net From a green chemistry perspective, the selective reduction step is a positive feature. researchgate.net Catalytic hydrogenation using H₂ and Pd/C is considered an environmentally friendly method because it utilizes a catalyst that can be recovered and reused, and the only byproduct is water, leading to high atom economy. researchgate.net

Further advancements in green chemistry could focus on replacing the nitrating mixture of concentrated sulfuric and nitric acids with solid acid catalysts or ionic liquids to reduce corrosive waste streams. google.com The principles of green chemistry encourage the use of less hazardous chemical syntheses and solvents. chemicalbook.com The selective reduction of nitro groups without affecting halogens is a key challenge where greener methods, such as using reagents like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, have been explored for other aromatic compounds, offering alternatives to expensive heavy metal catalysts. niscpr.res.inresearchgate.net

Synthesis via 4-Chloro-3,5-difluorobenzonitrile Precursors

Alternative and Exploratory Synthetic Strategies

The synthesis of highly substituted aromatic compounds like this compound often requires the exploration of diverse and innovative chemical strategies. Researchers have investigated several alternative pathways, moving beyond traditional methods to enhance efficiency, yield, and substrate scope. These strategies frequently involve leveraging advanced catalytic systems and carefully designed starting materials.

One conceptual approach to synthesizing halogenated benzoic acids involves using the corresponding aniline (B41778) derivative as a starting material. For the target compound, this would involve 3,5-dichloro-2,4-difluoroaniline. A potential synthetic route could include steps such as formylation, subsequent oxidation, and then deamination to yield the desired carboxylic acid researchgate.net.

The necessary precursor, 3,5-dichloro-2,4-difluoroaniline, can be synthesized from 2,4-difluoronitrobenzene (B147775) through chlorination to produce 3,5-dichloro-2,4-difluoronitrobenzene, followed by a hydrogenation reduction step google.com. This multi-step process highlights the potential of using aniline derivatives as key intermediates in the synthesis of complex benzoic acids, although direct and high-yield conversions remain a subject of research.

Transition-metal catalyzed carbonylation represents a powerful and widely utilized method for the synthesis of aromatic carboxylic acids and their derivatives from aryl halides. researchgate.netgoogle.com This methodology is valued for its ability to introduce a carbonyl group in a regioselective manner. nih.gov The seminal work in this area demonstrated the palladium-catalyzed three-component coupling of an aryl halide, carbon monoxide (CO), and a nucleophile. nih.gov

When water is used as the nucleophile, the reaction yields a carboxylic acid. researchgate.net The general catalytic cycle involves the oxidative addition of an aryl halide to a low-valent transition metal center (commonly palladium(0)), followed by the migratory insertion of CO into the metal-carbon bond to form a metal-acyl complex. This intermediate then undergoes reaction with a nucleophile to release the final product and regenerate the active catalyst. chimia.ch This technique avoids the hazards associated with preparing organometallic intermediates like Grignard reagents, which are used in alternative carboxylation methods involving CO2. google.com

The versatility of this reaction allows for the use of various nucleophiles, including alcohols (alkoxycarbonylation) and amines (aminocarbonylation), to produce esters and amides, respectively. researchgate.netchimia.ch

The efficiency and applicability of transition-metal catalyzed carbonylation heavily depend on the stability and activity of the catalytic system. A significant focus of research has been the development of robust catalysts that can withstand the often harsh reaction conditions, such as high temperatures, required for less reactive aryl halides. researchgate.net

Palladium complexes, particularly those with phosphine (B1218219) ligands, are the most frequently employed catalysts. researchgate.net Ligands like Xantphos have been shown to be effective for the carbonylation of aryl bromides even at atmospheric pressure. nih.gov However, traditional phosphine ligands can degrade at high temperatures through P–C bond cleavage, leading to catalyst deactivation. researchgate.net

To overcome these limitations, more robust catalytic systems have been developed. This includes the creation of phosphine-free catalysts, such as immobilized palladium nanoparticles, which offer the advantages of high stability and reusability for multiple reaction cycles. rsc.org Other strategies to activate less reactive aryl chlorides include using a dual Ni/Pd system with sodium iodide, where the nickel catalyst facilitates the conversion of the aryl chloride to a more reactive aryl iodide in situ. chimia.ch The development of such robust systems is crucial for extending the industrial applicability of carbonylation reactions. chimia.ch

| Catalyst System | Key Features | Application |

| Palladium with Phosphine Ligands (e.g., Xantphos) | Widely used, effective for aryl bromides at atmospheric pressure. nih.gov | General carbonylation of aryl halides. |

| Immobilized Palladium Nanoparticles | Phosphine-free, heterogeneous, reusable. rsc.org | Aminocarbonylation and alkoxycarbonylation. |

| Ni/Pd Dual System with NaI | Activates less reactive aryl chlorides. chimia.ch | Carbonylation of aryl chlorides. |

Synthesis of Key Intermediates and Related Halogenated Benzoic Acid Analogues

The synthesis of complex molecules often relies on the efficient preparation of key intermediates. In the context of halogenated benzoic acids, substituted fluorobenzonitriles are common and versatile precursors.

Substituted fluorobenzonitriles serve as valuable starting materials for various halogenated benzoic acids. Their synthesis is a critical step in multi-step reaction sequences. For instance, 2,4-dichloro-3,5-difluorobenzoic acid can be synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile. researchgate.net This synthesis proceeds through a sequence of nitration, selective reduction of the nitro group, diazotization of the resulting amine, and finally, chlorination. researchgate.net

Another important precursor, 2,4-dichloro-5-fluorobenzonitrile, can be prepared from 2,4-dichloro-5-fluorotoluene (B1302693) via ammoxidation. google.com It can also be synthesized from 2,4-dichloro-5-fluorobenzoic acid by converting the acid to its corresponding amide and then dehydrating the amide to the nitrile. google.com

Halogen-exchange reactions are also a common strategy. For example, 3,4-difluorobenzonitrile (B1296988) can be prepared from 3,4-dichlorobenzonitrile (B1293625) using spray-dried potassium fluoride (B91410) in the presence of a phase-transfer catalyst. audreyli.comgoogle.com

| Precursor | Starting Material | Key Reaction Type |

| 2,4-Dichloro-3,5-difluorobenzoic acid | 4-Chloro-3,5-difluorobenzonitrile | Nitration, Reduction, Diazotization, Chlorination researchgate.net |

| 2,4-Dichloro-5-fluorobenzonitrile | 2,4-Dichloro-5-fluorotoluene | Ammoxidation google.com |

| 3,4-Difluorobenzonitrile | 3,4-Dichlorobenzonitrile | Halogen-exchange fluorination audreyli.com |

The synthesis of related analogues provides insight into the chemical versatility of halogenated aromatic rings. 3,5-Dimethoxy-2,4-difluorobenzoic acid, a key intermediate for certain pharmaceutical impurities, is one such analogue. researchgate.net Its synthesis demonstrates a sequence of functional group interconversions on a fluorinated benzene (B151609) ring. researchgate.net

The synthesis starts from 2,3,4,5-tetrafluorobenzoic acid and proceeds through several steps to achieve the desired substitution pattern. researchgate.net The key steps are outlined below:

| Step | Reaction | Purpose |

| 1 | Nitration | Introduction of a nitro group, which acts as a directing group and can be later converted to other functionalities. |

| 2 | Methoxyl Substitution | Replacement of fluorine atoms with methoxy (B1213986) groups. |

| 3 | Reduction of Nitro Group | Conversion of the nitro group to an amino group. |

| 4 | Diazotization | Conversion of the amino group into a diazonium salt. |

| 5 | Reduction | Removal of the diazonium group, replacing it with a hydrogen atom. |

This multi-step process yields the target 3,5-dimethoxy-2,4-difluorobenzoic acid in a moderate yield and showcases a strategic approach to building complex substitution patterns on a poly-halogenated aromatic core. researchgate.net

Synthesis of 2,4-Difluoro-3,5-dichlorobenzoic Acid from Related Chlorofluorobenzoic Acids

The synthesis of this compound can be efficiently achieved from commercially available chlorofluorobenzoic acid precursors. A key strategy involves a multi-step reaction sequence starting with 2,4-difluoro-3-chlorobenzoic acid. researchgate.net This process is significant as the target molecule serves as a crucial intermediate in the preparation of quinolone-3-carboxylic acids, which are important for their therapeutic properties. researchgate.net

The synthetic pathway commences with the nitration of 2,4-difluoro-3-chlorobenzoic acid. researchgate.net This step is followed by a selective reduction of the introduced nitro group to an amino group. The resulting amine undergoes diazotisation, and a subsequent chlorination reaction yields the final product, 2,4-difluoro-3,5-dichlorobenzoic acid. researchgate.net This synthetic route is noted for its excellent yield and controllable reaction conditions. researchgate.net

A related methodology, while aiming for a different final product (3-chloro-2,4-difluoro-5-hydroxybenzoic acid), employs similar initial steps. semanticscholar.org It also starts with 2,4-difluoro-3-chlorobenzoic acid, which is first subjected to nitration using concentrated nitric acid, achieving a high yield. semanticscholar.org The nitration can be slow due to the electron-withdrawing nature of the fluorine and carboxylic acid groups, often requiring elevated temperatures. semanticscholar.org Following nitration, the process involves esterification, reduction of the nitro group via hydrogenation catalyzed by Palladium on carbon (Pd/C), diazotization, and finally, hydrolysis to obtain the hydroxylated product. semanticscholar.org The introduction of an ester group is a strategic choice to reduce the water solubility of the intermediate, thereby simplifying its separation. semanticscholar.org

The table below outlines a typical reaction sequence starting from a related chlorofluorobenzoic acid.

| Step | Reaction | Reagents/Conditions | Yield |

| 1 | Nitration | Concentrated HNO₃ | 94% |

| 2 | Esterification | Not specified | 86% |

| 3 | Reduction | Pd/C, H₂ | 97% |

| 4 | Diazotization & Hydrolysis | H₃PO₂/H₂O | 90% |

This data represents the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid, illustrating a related synthetic pathway. semanticscholar.org

The structures of the intermediates and the final products in these syntheses are typically confirmed using analytical techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS). researchgate.netsemanticscholar.org

Chlorination and Reduction of Dihalogenated Nitrobenzenes for Amine Precursors

An alternative synthetic approach involves the initial preparation of a key intermediate, 3,5-dichloro-2,4-difluoroaniline, from a dihalogenated nitrobenzene. This amine precursor is then used in subsequent steps to form more complex molecules. The process begins with the chlorination of 2,4-difluoronitrobenzene. google.com

In this method, 2,4-difluoronitrobenzene is treated with chlorine gas in the presence of iodine and concentrated sulfuric acid at elevated temperatures. google.com This reaction introduces two chlorine atoms onto the aromatic ring, resulting in the formation of 3,5-dichloro-2,4-difluoronitrobenzene. google.com This step is crucial for establishing the correct halogenation pattern on the benzene ring.

The subsequent step is the reduction of the nitro group of 3,5-dichloro-2,4-difluoronitrobenzene to an amine. This transformation is typically achieved through catalytic hydrogenation. google.com The nitro compound is reacted with hydrogen gas in the presence of a catalyst, such as Raney Nickel, under pressure to yield 3,5-dichloro-2,4-difluoroaniline. google.com This amine is a versatile precursor for the synthesis of various chemical compounds. google.com The classical Sandmeyer reaction is a well-known method for converting aromatic amines into halides via diazonium salts, though it often requires harsh acidic conditions. nih.gov More modern methods for deaminative halogenation are being developed to proceed under milder conditions. nih.govacs.org

The table below summarizes the conditions for the chlorination and reduction steps.

| Step | Starting Material | Reaction | Reagents/Conditions | Product |

| 1 | 2,4-Difluoronitrobenzene | Chlorination | Cl₂, I₂, 98% H₂SO₄, 160°C, 8h | 3,5-Dichloro-2,4-difluoronitrobenzene |

| 2 | 3,5-Dichloro-2,4-difluoronitrobenzene | Reduction | H₂, Raney Nickel, DMF, 50°C, 1.25MPa, 3h | 3,5-Dichloro-2,4-difluoroaniline |

This data is derived from a patented synthesis process. google.com

Mechanistic Investigations in the Synthesis and Transformations of 3,5 Dichloro 2,4 Difluorobenzoic Acid

Mechanistic Pathways of Aromatic Halogenation and Nitro Group Functionalization

The synthesis of substituted aromatic compounds like 3,5-dichloro-2,4-difluorobenzoic acid involves precise functionalization steps, primarily guided by the principles of electrophilic aromatic substitution (EAS). The introduction of halogen and nitro groups onto the benzene (B151609) ring proceeds through distinct mechanistic pathways, which are heavily influenced by the substituents already present on the ring.

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This powerful electrophile is then attacked by the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com A weak base, such as the HSO₄⁻ ion, then abstracts a proton from the carbon atom bearing the nitro group, restoring the ring's aromaticity and yielding the nitroaromatic compound. masterorganicchemistry.com

Aromatic halogenation with chlorine or bromine also proceeds via electrophilic aromatic substitution. youtube.com Since halogens themselves are not electrophilic enough to disrupt the aromaticity of the ring, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is required. libretexts.org The catalyst polarizes the halogen-halogen bond, creating a "super electrophile" (e.g., a complex like Cl⁺-AlCl₄⁻) that is readily attacked by the aromatic ring. youtube.com The mechanism continues through the formation of a sigma complex, followed by deprotonation to restore aromaticity and regenerate the catalyst. youtube.com

In a reported synthesis of the related 2,4-dichloro-3,5-difluorobenzoic acid, the process starts with 4-chloro-3,5-difluorobenzonitrile (B168964). researchgate.net This starting material undergoes simultaneous hydrolysis of the nitrile group and nitration in a mixture of concentrated nitric and sulfuric acids. researchgate.net The resulting 2-amino-4-chloro-3,5-difluorobenzoic acid is then converted to the target compound via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by chlorination. researchgate.net

Table 1: Key Steps in the Functionalization of an Aromatic Precursor

| Reaction Step | Reagents | Key Intermediate/Electrophile | Mechanism |

|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | Electrophilic Aromatic Substitution |

| Chlorination | Cl₂ / Lewis Acid (e.g., FeCl₃) | Polarized Cl-Cl bond (Cl⁺δ---Clδ---FeCl₃) | Electrophilic Aromatic Substitution |

| Chlorination via Diazotization | 1. NaNO₂ / HCl (to form HNO₂) 2. CuCl / HCl | Aryldiazonium salt (Ar-N₂⁺) | Sandmeyer Reaction |

Catalytic Aspects and Ligand Effects in Coupling Reactions (e.g., Pd-Phosphane Complexes, Benzothiazole (B30560) Carbenes)

Palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon bonds in the synthesis of complex aromatic molecules. The transformation of aryl halides, such as derivatives of this compound, often employs these methods. The choice of catalyst, and particularly the ligand bound to the palladium center, is critical for reaction efficiency, stability, and selectivity.

Palladium-phosphane complexes are widely used catalysts for reactions like the carbonylation of aryl halides to produce aromatic acids and their derivatives. researchgate.net In the Suzuki-Miyaura coupling, bulky biaryldialkyl monophosphine ligands (e.g., Buchwald ligands) are known to be highly effective. rsc.org The steric and electronic properties of these ligands play a crucial role; for instance, increased steric bulk can facilitate the transmetalation step in the catalytic cycle. rsc.org However, a significant drawback of many phosphane ligands is their degradation at the high temperatures often required for the carbonylation of less reactive aryl halides, which can lead to catalyst deactivation. researchgate.net

To overcome these stability issues, more robust ligand systems have been developed. N-Heterocyclic Carbenes (NHCs) have emerged as highly effective ligands for palladium, forming stable complexes with enhanced catalytic activity. nih.gov Specifically, palladium catalysts with benzothiazole carbene ligands have been noted for their stability to high temperatures, oxygen, and moisture, making them a suitable, though more complex, alternative to traditional phosphine-based systems for challenging coupling reactions. researchgate.net The enhanced stability and activity of metal complexes with NHC ligands stem from the strong sigma bond between the carbene carbon and the metal center. nih.gov The catalytic performance of these complexes is rigorously evaluated in various coupling reactions, including the Suzuki-Miyaura and Mizoroki-Heck reactions. kaznu.kz

Table 2: Comparison of Ligand Types in Palladium-Catalyzed Coupling Reactions

| Ligand Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Phosphane Complexes | Triphenylphosphine, Buchwald ligands (e.g., SPhos) | High activity, well-established, tunable steric/electronic properties. rsc.orgfigshare.com | Susceptible to degradation (P-C bond cleavage) at high temperatures. researchgate.net |

| Benzothiazole Carbenes (NHCs) | Derivatives of benzothiazole | High thermal, oxygen, and moisture stability. researchgate.net Strong metal-ligand bond enhances catalyst lifetime. nih.gov | Synthesis of the ligand can be more complex. researchgate.net |

Influence of Electron-Withdrawing Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly affected by the electronic properties of its substituents. The this compound molecule contains five electron-withdrawing substituents: two chlorine atoms, two fluorine atoms, and a carboxylic acid group. These groups significantly decrease the electron density of the aromatic ring, thereby altering its susceptibility to different types of reactions.

Electron-withdrawing groups (EWGs) deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.org This deactivation occurs because these substituents pull electron density away from the ring, making it less nucleophilic and less capable of attacking an incoming electrophile. libretexts.org Furthermore, EWGs destabilize the positively charged carbocation intermediate (the sigma complex) that is formed during the rate-determining step of the reaction. libretexts.org Halogens are a unique case; while they are deactivating due to their strong inductive electron withdrawal, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance to stabilize the carbocation intermediate when substitution occurs at these positions. libretexts.org The carboxylic acid group is a meta-directing deactivator. libretexts.org

Conversely, the presence of strong electron-withdrawing groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Aryl halides are typically unreactive towards nucleophiles, but the presence of EWGs, particularly at the ortho and para positions relative to the leaving group (a halogen), greatly enhances the rate of substitution. msu.edu These groups stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism, through induction and resonance. msu.edu For a molecule like this compound, the high degree of halogenation and the presence of the carboxyl group make the ring highly electron-deficient and thus a potential substrate for SNAr reactions under appropriate conditions.

Table 3: Effect of Substituents on Aromatic Ring Reactivity

| Substituent Group | Electronic Effect | Effect on Electrophilic Aromatic Substitution (EAS) | Effect on Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|---|

| -Cl, -F (Halogens) | Inductively withdrawing, resonance donating | Deactivating, Ortho/Para-directing libretexts.org | Activating msu.edu |

| -COOH (Carboxylic Acid) | Inductively and resonance withdrawing | Deactivating, Meta-directing libretexts.org | Activating msu.edu |

Electrocatalytic Dechlorination Mechanisms of Related Halogenated Aromatic Acids

Electrocatalytic dechlorination is an environmental remediation technique used to remove chlorine atoms from halogenated organic compounds, including aromatic acids. The process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-chlorine (C-Cl) bond. Several mechanistic pathways have been proposed for this transformation, often involving a catalyst to enhance reaction rates and efficiency.

One common mechanism is direct electron transfer , where an electron is transferred directly from the cathode to the chlorinated aromatic compound, forming a radical anion which then expels a chloride ion. acs.org However, this process often requires high negative potentials.

A more efficient pathway is electrocatalytic hydrodechlorination , which is frequently mediated by transition metals, particularly palladium (Pd). researchgate.net In this mechanism, a reducing species, typically a surface-bound hydride or atomic hydrogen (H*), is generated on the catalyst surface through the electrochemical reduction of water or another proton source. researchgate.net This highly reactive hydrogen species then attacks the C-Cl bond, replacing the chlorine atom with hydrogen in a process known as hydrogenolysis. researchgate.net Carbon felt cathodes loaded with palladium have shown high efficiency for this process in aqueous media. researchgate.net

Another key mechanism involves reductive dechlorination mediated by atomic H . acs.org In systems using catalysts like Fe-ZSM-5, atomic H is generated and acts as the primary reduction agent, causing the dechlorination of the target molecule. acs.org The efficiency of this process can be enhanced by synergistic effects between the catalyst and the substrate. For example, in studies using cobalt-based catalysts for the dechlorination of halogenated antibiotics, it was found that the formation of a transient chlorine-cobalt bond on the catalyst surface could trap the molecule and weaken the C-Cl bond. nih.gov This, combined with the attack by catalytically generated atomic H*, leads to highly efficient dechlorination. nih.gov

Table 4: Summary of Electrocatalytic Dechlorination Mechanisms

| Mechanism | Description | Key Reactive Species | Common Catalysts |

|---|---|---|---|

| Direct Electron Transfer | Direct transfer of an electron from the cathode to the substrate. acs.org | Electron (e⁻) | Not always required |

| Electrocatalytic Hydrodechlorination | Catalytic hydrogenolysis of the C-Cl bond. researchgate.net | Surface-bound hydride or atomic hydrogen (H) researchgate.net | Palladium (Pd), Nickel (Ni) researchgate.net |

| Mediated Reduction | Reduction via a catalytically generated species in solution or on the surface. acs.org | Atomic hydrogen (H) acs.orgnih.gov | Fe-ZSM-5, Cobalt-phosphorous/oxide (CoP/O) acs.orgnih.gov |

Chemical Reactivity and Transformations of 3,5 Dichloro 2,4 Difluorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, enabling the synthesis of numerous derivatives.

A fundamental transformation of 3,5-dichloro-2,4-difluorobenzoic acid is its conversion to the corresponding acid chloride, 3,5-dichloro-2,4-difluorobenzoyl chloride. This is a crucial step for subsequent reactions, as acid chlorides are significantly more reactive than their parent carboxylic acids. The reaction is typically achieved by treating the benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, the synthesis of 3,5-dichlorobenzoyl chloride is readily accomplished by reacting 3,5-dichlorobenzoic acid with thionyl chloride nih.gov. A similar methodology is expected to be effective for this compound.

The resulting 3,5-dichloro-2,4-difluorobenzoyl chloride can then serve as a precursor to a wide array of other carboxylic acid derivatives, including anhydrides and peroxides, through reactions with appropriate nucleophiles.

Table 1: Common Reagents for Acid Chloride Formation

| Reagent | Byproducts |

| Thionyl chloride (SOCl₂) | SO₂ (g), HCl (g) |

| Oxalyl chloride ((COCl)₂) | CO₂ (g), CO (g), HCl (g) |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl (g) |

Esterification and amidation are key reactions for modifying the carboxylic acid moiety of this compound, allowing for the introduction of a wide range of functional groups.

Esterification can be performed directly on the carboxylic acid, typically through the Fischer esterification method, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. A similar compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, has been successfully esterified, indicating the viability of this approach for this compound semanticscholar.org.

Alternatively, and often more efficiently, esters can be synthesized from the more reactive 3,5-dichloro-2,4-difluorobenzoyl chloride by reacting it with an alcohol. This method generally proceeds under milder conditions and gives higher yields.

Amidation is most effectively carried out by reacting 3,5-dichloro-2,4-difluorobenzoyl chloride with a primary or secondary amine. This reaction is typically rapid and high-yielding, forming a stable amide bond. The synthesis of various dichlorobenzamide derivatives has been demonstrated through the reaction of 3,5-dichlorobenzoyl chloride with arylamines chemicalbook.com.

Table 2: Examples of Esterification and Amidation Reactions

| Starting Material | Reagent | Product Type |

| This compound | Methanol, H₂SO₄ | Methyl ester |

| 3,5-Dichloro-2,4-difluorobenzoyl chloride | Ethanol | Ethyl ester |

| 3,5-Dichloro-2,4-difluorobenzoyl chloride | Ammonia | Primary amide |

| 3,5-Dichloro-2,4-difluorobenzoyl chloride | Diethylamine | Tertiary amide |

Reactivity of Aromatic Halogen Substituents

The four halogen atoms on the aromatic ring of this compound are key to its utility in constructing more complex molecules through substitution and coupling reactions.

The electron-withdrawing nature of the carboxylic acid group and the halogen substituents makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring and displaces one of the halogen atoms.

The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, it is expected that the fluorine atoms at positions 2 and 4 would be more readily substituted than the chlorine atoms at positions 3 and 5.

The regioselectivity of the substitution will also be influenced by the positions of the other electron-withdrawing groups. The carboxylic acid at position 1, along with the other halogens, will activate the ring for nucleophilic attack.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

A potential synthetic strategy could involve the selective coupling of one or both chlorine atoms with different arylboronic acids to generate novel biaryl compounds.

Table 3: Predicted Reactivity of Halogens in Different Reaction Types

| Reaction Type | Most Reactive Halogen | Least Reactive Halogen |

| Nucleophilic Aromatic Substitution (SNAr) | Fluorine | Chlorine |

| Suzuki-Miyaura Cross-Coupling | Chlorine | Fluorine |

Electrophilic and Nucleophilic Reactivity on the Substituted Aromatic Ring

The highly substituted nature of the this compound ring significantly influences its reactivity towards both electrophiles and nucleophiles.

The combined electron-withdrawing effects of the two chlorine atoms, two fluorine atoms, and the carboxylic acid group strongly deactivate the aromatic ring towards electrophilic aromatic substitution. Reactions such as nitration or further halogenation would require harsh reaction conditions. For example, the nitration of the related 2,4-difluoro-3-chlorobenzoic acid requires high temperatures and excess concentrated nitric acid semanticscholar.org. The directing effects of the existing substituents would likely favor electrophilic attack at the 6-position, which is the least sterically hindered and least deactivated position.

Conversely, the electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack, as discussed in the context of SNAr reactions (Section 4.2.1). The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. In the case of this compound, all available positions on the ring are substituted with halogens, making SNAr the primary pathway for nucleophilic reactivity on the ring itself.

Derivatization and Functionalization Strategies for 3,5 Dichloro 2,4 Difluorobenzoic Acid

Synthesis of Functionalized Derivatives for Targeted Applications in Synthetic Design

3,5-Dichloro-2,4-difluorobenzoic acid is a valuable precursor in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals. Its structural framework is integral to the creation of novel therapeutic agents, such as quinolone antibacterials. researchgate.netresearchgate.net The derivatization of its carboxylic acid group into amides and esters is a primary strategy for incorporating this molecular scaffold into larger, more complex structures.

Amide Synthesis: The conversion of the carboxylic acid to an amide is a common and crucial transformation. This can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. nih.govwikipedia.org Another approach involves the use of coupling reagents that facilitate the direct formation of the amide bond between the carboxylic acid and an amine. nih.gov These amide derivatives are foundational in medicinal chemistry.

Ester Synthesis: Esterification is another key functionalization strategy. Reacting this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. wikipedia.orgturito.com These esters can serve as intermediates themselves or as the final target molecules, for example, as precursors in the synthesis of fluoroquinolonecarboxylic acids. google.com

The targeted applications for these derivatives are predominantly in the field of medicinal chemistry and agrochemicals, where the unique substitution pattern of the benzene (B151609) ring contributes to the biological activity of the final product.

Table 1: Functionalized Derivatives and Their Applications

| Derivative Class | General Structure | Synthetic Method | Potential Application |

| Amides | R-CO-NR'R'' | Acyl chloride route, coupling agents | Pharmaceutical intermediates, antibacterials |

| Esters | R-CO-OR' | Acid-catalyzed esterification | Precursors for fluoroquinolones, synthetic intermediates |

Where R represents the 3,5-dichloro-2,4-difluorobenzoyl group.

Methods for Analytical Derivatization and Spectroscopic Tagging

For the purpose of detection and quantification in complex matrices, this compound can be chemically modified to enhance its analytical signal. This process, known as analytical derivatization, often involves attaching a "tag" that is highly responsive to a specific analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, direct analysis by GC-MS is often challenging, leading to poor peak shape and low sensitivity. restek.com Derivatization is therefore essential. Common methods include:

Esterification: Converting the carboxylic acid to a more volatile methyl ester (FAME) using reagents like BF₃-methanol is a standard approach. restek.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester, which is more volatile and thermally stable. restek.comusherbrooke.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): While derivatization is not always required for LC-MS, it can be used to improve ionization efficiency and, consequently, sensitivity. Reagents that introduce a readily ionizable group onto the molecule are employed for this purpose.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The intrinsic fluorine atoms in this compound serve as a natural spectroscopic tag for ¹⁹F NMR. nih.govrsc.org This technique is highly sensitive and provides a wide chemical shift range, allowing for clear signal resolution without background interference. nih.govscilit.com Further derivatization is typically not necessary for detection via ¹⁹F NMR, making it a powerful tool for monitoring reactions and identifying fluorinated species in complex mixtures. rsc.org

Table 2: Analytical Derivatization Methods

| Analytical Technique | Derivatization Method | Reagent(s) | Purpose |

| GC-MS | Esterification | BF₃-Methanol, Diazomethane | Increase volatility and thermal stability |

| GC-MS | Silylation | BSTFA, MSTFA | Increase volatility and thermal stability usherbrooke.ca |

| ¹⁹F NMR | None required | N/A | Direct detection and structural elucidation nih.govrsc.org |

Structural Modifications for Enhanced Reactivity and Selectivity

Modifying the structure of this compound can significantly enhance its reactivity, making it a more efficient precursor in multi-step syntheses.

Activation of the Carboxylic Acid Group: The carboxylic acid functional group is moderately reactive. To increase its electrophilicity for reactions with weak nucleophiles, it is often converted into a more reactive derivative. The most common and effective modification is its conversion to an acyl chloride . chemguide.co.uk This is typically achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukresearchgate.net The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively. wikipedia.org

Modification of the Aromatic Ring: While the aromatic ring is heavily substituted and relatively electron-deficient, further modifications are possible. Reactions like nitration can introduce additional functional groups, which can then be transformed, for example, through reduction to an amino group. researchgate.netresearchgate.net These transformations alter the electronic properties of the ring and provide new handles for further derivatization, thereby influencing the reactivity and selectivity of subsequent reactions.

Table 3: Structural Modifications for Enhanced Reactivity

| Functional Group | Modification | Reagent(s) | Effect on Reactivity |

| Carboxylic Acid | Conversion to Acyl Chloride | SOCl₂, PCl₅, PCl₃ | Greatly increases electrophilicity for nucleophilic acyl substitution chemguide.co.uk |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | Introduces a nitro group that can be further functionalized (e.g., reduced to an amine) researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3,5-dichloro-2,4-difluorobenzoic acid. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each active nucleus. While specific, peer-reviewed spectral data for this exact isomer is not widely published, the expected characteristics can be predicted based on its structure and comparison with related compounds.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. It would feature a signal for the single aromatic proton (H-6) and a broader signal for the acidic proton of the carboxylic acid group. The aromatic proton's chemical shift would be influenced by the adjacent electron-withdrawing chlorine and fluorine atoms. The carboxylic acid proton signal is typically found far downfield and can be confirmed by its disappearance upon D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule, due to the lack of symmetry. The signals for the carbons bonded to fluorine would appear as doublets due to one-bond C-F coupling. Carbons further away would exhibit smaller couplings. The chemical shifts would be significantly influenced by the electronegative halogen substituents, with carbons directly attached to halogens showing characteristic shifts. The carbonyl carbon of the carboxylic acid would appear at the lowest field.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4. These signals would likely appear as doublets due to coupling to each other. Further, smaller couplings to the aromatic proton (H-6) might also be resolved. For comparison, the related compound 3,5-difluorobenzoic acid shows ¹⁹F NMR signals, providing an indication of the chemical shift regions for fluorine atoms on a benzene (B151609) ring. beilstein-journals.org

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~10-13 | Broad Singlet | Carboxylic acid proton (-COOH), exchangeable with D₂O. |

| ¹H | ~7.5-8.5 | Doublet of doublets (dd) or Triplet (t) | Aromatic proton (H-6), coupled to F-2 and F-4. |

| ¹³C | ~160-170 | Singlet or Triplet | Carbonyl carbon (-COOH). |

| ¹³C | ~105-160 | Multiple signals, some with large JC-F coupling | Six distinct aromatic carbons, showing complex splitting patterns due to C-F and C-Cl substitution. |

| ¹⁹F | ~ -100 to -140 | Doublet | Signal for F-2, coupled to F-4. |

| ¹⁹F | ~ -100 to -140 | Doublet | Signal for F-4, coupled to F-2. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum is characterized by several key absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would result in a strong, sharp peak typically found between 1680 and 1710 cm⁻¹.

The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Strong absorption bands corresponding to C-F and C-Cl stretching are expected in the fingerprint region, generally between 1000 and 1300 cm⁻¹ for C-F bonds and between 600 and 800 cm⁻¹ for C-Cl bonds. For the related isomer, 2,4-dichloro-3,5-difluorobenzoic acid, characteristic IR peaks have been reported at 3325 (O-H), 3049 (C-H), and 1658 (C=O) cm⁻¹. researchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Carboxylic Acid C=O | 1680-1710 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-F | 1000-1300 | Stretching |

| C-Cl | 600-800 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which allows for the calculation of its elemental formula. For this compound (C₇H₂Cl₂F₂O₂), the calculated monoisotopic mass is approximately 225.9423 u. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition. researchgate.netresearchgate.net

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a distinctive cluster of peaks for the molecular ion (M) and its fragments, with M, [M+2], and [M+4] peaks appearing in a ratio of approximately 9:6:1, which provides definitive evidence for the presence of two chlorine atoms in the molecule.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., TLC, GC)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to qualitatively monitor reactions. For instance, in the synthesis of the related isomer 2,4-dichloro-3,5-difluorobenzoic acid, TLC was used to track the conversion of reactants to products. researchgate.net A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, would allow for the separation of the product from starting materials and by-products based on differences in polarity.

Gas Chromatography (GC): Gas chromatography can be used for purity analysis, often after derivatization to increase the volatility of the benzoic acid. The carboxylic acid is typically converted to a more volatile ester (e.g., a methyl ester) prior to analysis. A GC coupled with a mass spectrometer (GC-MS) can be used to separate and identify trace impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. The compound can be analyzed using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidic aqueous buffer. ekb.eg This technique effectively separates the target compound from structurally similar impurities.

| Technique | Typical Application | Typical Stationary Phase | Typical Mobile Phase/Conditions |

|---|---|---|---|

| TLC | Reaction Monitoring | Silica Gel G | Ethyl Acetate/Hexane mixture |

| HPLC | Purity Assessment | C18 Reverse Phase | Acetonitrile/Water with acid (e.g., formic or phosphoric acid) |

| GC-MS | Impurity Profiling | Capillary column (e.g., DB-5ms) | Requires derivatization (e.g., methylation); temperature programming |

Advanced Analytical Approaches for Trace Analysis and Complex Matrices

Detecting and quantifying trace amounts of this compound in complex samples, such as environmental or biological matrices, requires highly sensitive and selective analytical methods. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are well-suited for this purpose.

For GC-MS analysis of related halogenated aromatic acids in matrices like urine, a derivatization step is often necessary to make the analyte volatile and thermally stable. uzh.ch This is followed by separation on a capillary GC column and detection by a mass spectrometer, often operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

LC-MS, and particularly its more advanced variant, liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity without the need for derivatization. This technique is powerful for analyzing trace levels of the compound in complex aqueous or biological samples, making it suitable for metabolic or environmental fate studies. sigmaaldrich.com

Computational Chemistry and Theoretical Studies of 3,5 Dichloro 2,4 Difluorobenzoic Acid and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic structure and predict the reactivity of halogenated aromatic compounds. By calculating the electron density, DFT methods can determine optimized molecular geometries, bond lengths, bond angles, and various electronic properties.

For analogues of 3,5-dichloro-2,4-difluorobenzoic acid, DFT calculations have been instrumental. For instance, studies on 2,4-dichlorobenzoic acid utilized the B3LYP functional with the 6-31+G(d,p) basis set to optimize the molecular structure and predict vibrational frequencies. mdpi.com Such calculations reveal how the substituents influence the geometry of the benzene (B151609) ring and the carboxylic acid group.

DFT is also used to predict chemical reactivity through the analysis of molecular orbitals and electrostatic potential maps. In studies of compounds like 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations have shown that chlorine atoms and other electron-withdrawing groups significantly influence the dihedral angle and rotational barrier of adjacent nitro groups. soton.ac.uk This steric and electronic influence is critical in determining the molecule's reactivity towards nucleophiles. soton.ac.uk The calculations can confirm the role of specific functional groups in altering the aromaticity and electrophilicity of different sites on the molecule, thereby predicting the most likely positions for chemical attack. soton.ac.uk Furthermore, DFT is applied to calculate properties like bond dissociation energies (BDEs), which help in estimating the chemical stability and functional group transfer capabilities of halogenated reagents. researchgate.net

Summary of DFT Applications in Analogous Compounds

| Compound Analogue | DFT Method/Basis Set | Calculated Properties | Key Findings |

|---|---|---|---|

| 2,4-Dichlorobenzoic Acid | B3LYP/6-31+G(d,p) | Optimized geometry, vibrational frequencies | Provides accurate structural parameters and vibrational mode assignments that agree well with experimental data. mdpi.com |

| 3,5-dichloro-2,4,6-trifluoropyridine | B3LYP/6-31G(*) | Force field calculations, vibrational spectra | Simulated infrared and Raman spectra showed excellent agreement with observed spectra, aiding in interpretation. rsc.org |

| 4,6-dichloro-5-nitrobenzofuroxan | DFT | Nucleophilic reactivity, rotational barriers | Chlorine atoms and the furoxan ring alter the aromaticity and influence the rotational barrier of the nitro group, directing nucleophilic substitution. soton.ac.uk |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for mapping the intricate pathways of chemical reactions. These methods allow for the elucidation of reaction mechanisms by identifying intermediates, transition states, and calculating the associated energy barriers.

For complex reactions involving halogenated aromatics, such as palladium-catalyzed carbonylations, computational studies can reveal mechanisms that are not obvious from experimental data alone. A combined experimental and computational study on a related synthesis pointed to a mechanism involving a five-coordinate Pd(II) intermediate that collapses via a polar transition state. scispace.com This level of detail is crucial for understanding catalyst behavior and optimizing reaction conditions.

In the study of nucleophilic substitution on halogenated nitroaromatics, DFT calculations have been used to investigate the reaction course. For example, in the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines, theoretical calculations corroborated experimental kinetic data, providing a detailed picture of a "non-aromatic" nucleophilic substitution pathway. soton.ac.uk By locating the transition states and calculating their energies, researchers can understand why substitution occurs selectively at one position over another. These analyses provide a quantitative basis for the observed regioselectivity in the synthesis of derivatives of this compound.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and particularly ¹⁹F NMR chemical shifts is of great interest for fluorinated molecules. DFT-based procedures are often evaluated for their ability to predict ¹⁹F NMR chemical shifts with reasonable accuracy and computational cost. nih.gov For instance, the ωB97XD functional with an aug-cc-pvdz basis set has been recommended for its balance of accuracy and efficiency, achieving a root-mean-square error of 3.57 ppm for a range of fluorinated molecules. nih.gov Such predictions can help in assigning experimental signals, characterizing reaction intermediates, and identifying mechanistic pathways. nih.gov While gas-phase calculations can be accurate, the inclusion of implicit solvation models is also tested, though it does not always improve accuracy for ¹⁹F shifts. ucl.ac.uk

IR Vibrational Frequencies: Theoretical calculations of infrared (IR) vibrational frequencies are a standard practice for assigning experimental spectra. DFT methods, such as B3LYP, are used to compute the harmonic vibrational frequencies of the molecule in its optimized geometry. mdpi.comrsc.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. researchgate.net

For example, a detailed vibrational analysis of the analogous compound 3-methoxy-2,4,5-trifluorobenzoic acid was performed using DFT B3LYP/6-311++G(d,p) calculations. acs.org The study assigned theoretical wavenumbers to experimental FT-IR and FT-Raman bands, with the total energy distribution (TED) percentages indicating the contribution of each coordinate to a specific vibration. acs.org This allows for unambiguous assignment of complex spectral features, such as C-F, C-Cl, C=O, and O-H stretching and bending modes. mdpi.comacs.org

Calculated vs. Experimental Vibrational Wavenumbers for 3-methoxy-2,4,5-trifluorobenzoic Acid acs.org

| Assignment (TED %) | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (Unscaled, cm⁻¹) | Calculated (Scaled, cm⁻¹) |

|---|---|---|---|---|

| νOH (99) | 3452 | - | 3767 | 3621 |

| νCH (97) | 3087 | 3087 | 3216 | 3092 |

| νC=O (89) | 1703 | - | 1814 | 1744 |

| νCC (87) | - | 1674 | 1650 | 1586 |

Note: ν represents a stretching vibration. TED stands for Total Energy Distribution. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This is particularly useful for conformational analysis and studying intermolecular interactions, which are often transient and dependent on the environment.

Conformational Analysis: For flexible molecules, MD simulations can explore the potential energy surface to identify stable conformers and the barriers between them. Fluorine substitution is known to have a significant impact on molecular conformation. nih.gov For instance, computational studies on 3-fluorobenzoic acid dimers have identified different conformational isomers with very small energy differences, explaining the complex vibronic spectra observed experimentally. researchgate.net These simulations reveal how subtle changes in the orientation of the fluoro-substituent can lead to distinct spectroscopic and dynamic properties. researchgate.net

Intermolecular Interactions: Benzoic acids are well-known to form strong hydrogen-bonded cyclic dimers in both solid and solution phases. researchgate.netmdpi.com MD simulations, often in combination with quantum mechanical methods, are used to investigate the strength and dynamics of these interactions. Car–Parrinello molecular dynamics (CPMD) can provide a detailed view of the hydrogen bond network, showing that bridged protons are mostly localized on the donor side but that proton transfer can occur. mdpi.com Studies on substituted benzoic acids have shown that electron-releasing groups tend to form more stable hydrogen bonds. researchgate.net MD simulations can also model interactions with solvent molecules, showing how polar solvents can compete for hydrogen bonding sites and inhibit the formation of acid dimers in favor of solute-solvent interactions. ucl.ac.uk For halogenated compounds, MD simulations can also be parameterized to specifically model halogen bonding, an important non-covalent interaction in drug design. nih.gov

Computational Studies of Intermolecular Interactions in Benzoic Acid Analogues

| System Studied | Computational Method | Interaction Type | Key Findings |

|---|---|---|---|

| 4-Substituted Benzoic Acid Dimers | DFT, MP2, HF | Hydrogen Bonding | Electron-releasing groups increase the stability of the hydrogen-bonded dimer. researchgate.net |

| 4-hydroxybenzoic acid | Car–Parrinello MD (CPMD) | Hydrogen Bond Dynamics | Proton transfer events were observed within the hydrogen bond network in the crystalline phase. mdpi.com |

| Substituted Benzoic Acids in various solvents | Classical MD | Solute-Solvent Interactions | Polar solvents with high hydrogen bond acceptor propensity inhibit the formation of acid dimers. ucl.ac.uk |

| Benzoic Acid in confinement | Classical MD | Aggregation and H-bonding | Nano-confinement impacts liquid dynamics and fosters a more efficiently organized hydrogen bond network. rsc.org |

In Silico Approaches for Synthetic Route Design and Optimization

Computational, or in silico, approaches are increasingly valuable in planning and optimizing synthetic chemical routes. By modeling reaction thermodynamics and kinetics, these methods can help predict the feasibility of a proposed synthesis, identify potential byproducts, and screen for optimal reaction conditions before extensive laboratory work is undertaken.

The synthesis of this compound and its isomers often involves a multi-step sequence, for example, starting from a substituted benzonitrile (B105546) or benzoic acid and proceeding through nitration, selective reduction, diazotisation, and chlorination. researchgate.netresearchgate.net Each of these steps can be modeled computationally.

For instance, quantum chemical calculations can predict the regioselectivity of the initial nitration step on the substituted aromatic ring by evaluating the activation energies for substitution at different positions. For the reduction and diazotisation steps, computational models could be used to compare the efficiency of different reducing agents or diazotising conditions. By calculating the reaction enthalpies and free energies, chemists can predict whether a given step is thermodynamically favorable. Transition state calculations can further illuminate the kinetics, helping to identify potential bottlenecks in the synthetic sequence. This predictive power allows for the rational design of more efficient, higher-yielding, and environmentally friendly synthetic strategies, reducing the amount of trial-and-error experimentation required.

Applications in Advanced Organic Synthesis

Precursor in Medicinal Chemistry for Quinolone-3-Carboxylic Acid Derivatives and Novel Antibacterials

3,5-Dichloro-2,4-difluorobenzoic acid is identified as a key intermediate in the synthesis of quinolone-3-carboxylic acid derivatives. These derivatives are a significant class of synthetic antibacterial agents. The structural framework of the benzoic acid, with its specific halogen placements, is crucial for the construction of the quinolone core. A German patent describes the use of this compound in the preparation of 2,4,5-trihalogenated and 2,3,4,5-tetrahalogenated quinoline-3-carboxylic acids. google.com The synthesis involves the reaction of this benzoic acid derivative to form a benzoyl acetate (B1210297), which is then cyclized to build the characteristic quinolone ring system. The presence of the dichloro-difluoro substitution pattern on the phenyl ring is a critical design element for modulating the biological activity and pharmacokinetic properties of the resulting antibacterial compounds.

Below is a table summarizing the key reactants and the resulting product class in the synthesis of quinolone derivatives.

| Precursor Compound | Reagent Class | Resulting Compound Class | Application |

| This compound | Cyclization Agents | Quinolone-3-carboxylic acid derivatives | Novel Antibacterials |

Intermediate in the Synthesis of Agrochemicals and Pesticide Active Ingredients

Building Block for the Construction of Complex Polyhalogenated Aromatic Scaffolds

The structure of this compound makes it an inherent building block for complex polyhalogenated aromatic scaffolds. The carboxylic acid group provides a reactive handle for various chemical transformations such as amidation, esterification, or conversion to an acyl chloride, allowing it to be incorporated into larger molecular architectures. The four halogen substituents offer sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although the reactivity is influenced by the electronic effects of the other substituents. Despite this potential, specific research articles detailing its extensive use for this purpose are limited.

Role in the Development of Specialty Chemicals and Advanced Functional Materials

Fluorinated and chlorinated aromatic compounds are known to be important in the development of advanced functional materials, including liquid crystals, polymers, and other specialty chemicals. The presence of multiple halogen atoms can impart desirable properties such as thermal stability, flame retardancy, and specific electronic characteristics. However, there is a lack of specific studies or patents that explicitly mention the utilization of this compound in the synthesis of these materials.

Utilization in Multi-Step Total Synthesis (e.g., Heat-Resistant Energetic Materials)

The synthesis of high-density, heat-resistant energetic materials often involves the use of polyhalogenated and nitrated aromatic precursors. The structural rigidity and thermal stability of the dichlorodifluorophenyl core could theoretically make this compound a candidate for such applications. However, a review of the available literature does not provide specific examples of its use in the multi-step total synthesis of heat-resistant energetic materials.

Hybrid Compound Synthesis for Specific Chemical Activities (e.g., Neuroprotection)

The synthesis of hybrid molecules, which combine different pharmacophores to achieve a specific biological activity, is a common strategy in medicinal chemistry. While related compounds like 3,5-dichlorobenzoic acid have been used to create hybrid compounds with neuroprotective properties, there is no specific research available that documents the use of this compound in the synthesis of hybrid compounds for neuroprotection or other specific chemical activities.

Future Research Directions and Emerging Trends in 3,5 Dichloro 2,4 Difluorobenzoic Acid Chemistry

Development of Novel and Sustainable Synthetic Pathways

The pursuit of green chemistry principles is a paramount trend in modern chemical synthesis. chemistryjournals.net Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of 3,5-Dichloro-2,4-difluorobenzoic acid and its precursors. Current industrial syntheses of similar halogenated aromatics often rely on multi-step procedures that may involve harsh reagents and generate significant waste. researchgate.netsemanticscholar.org

Emerging research directions will likely include:

Catalytic Aerobic Oxidation: Exploring novel catalytic systems for the direct oxidation of corresponding toluene (B28343) derivatives using molecular oxygen, which would be a more atom-economical and greener alternative to traditional methods.

Photochemical Routes: Investigating light-mediated reactions, potentially in combination with recyclable photocatalysts, to drive the synthesis under milder conditions, thereby reducing energy consumption. chemicalbook.comnih.gov

Biocatalysis: Utilizing engineered enzymes to perform specific transformations, offering high selectivity and operation under ambient conditions in aqueous media, which represents a significant leap towards sustainable production. chemistryjournals.net

Solvent Minimization: Developing syntheses in alternative green solvents like water, ionic liquids, or supercritical fluids to replace volatile and often toxic organic solvents. chemistryjournals.netnih.gov

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Parameter | Traditional Synthesis | Future Sustainable Pathways |

|---|---|---|

| Oxidants/Reagents | Strong acids (e.g., H2SO4, HNO3), stoichiometric oxidants. researchgate.net | O2 (air), H2O2, light, enzymes. chemistryjournals.netchemicalbook.com |

| Solvents | Volatile organic compounds (VOCs). | Water, supercritical CO2, ionic liquids. chemistryjournals.netnih.gov |

| Energy Input | Often requires high temperatures and pressures. | Lower energy input, ambient conditions, photocatalysis. chemistryjournals.net |

| Waste Generation | Higher Process Mass Intensity (PMI). | Lower PMI, recyclable catalysts and solvents. unibo.it |

| Safety Profile | Use of hazardous and corrosive materials. | Milder reagents, in situ generation of reactive species. |

Exploration of Catalytic Asymmetric Synthesis Methodologies

While this compound itself is achiral, it serves as a valuable starting material for the synthesis of chiral molecules that could have applications in pharmaceuticals and materials science. The development of catalytic asymmetric methods to functionalize this scaffold is a significant area for future exploration.

Research in this domain will likely focus on:

Asymmetric C-H Functionalization: Developing chiral catalysts, likely based on transition metals like rhodium or palladium, that can direct the addition of functional groups to the C-6 position enantioselectively.

Derivatization of the Carboxylic Acid Group: Creating chiral amides or esters where the atropisomerism (axial chirality) is controlled by a chiral catalyst during the coupling step. beilstein-journals.org

Catalytic Asymmetric Reduction: Investigating the enantioselective reduction of ketones or imines derived from the benzoic acid, leading to chiral alcohols or amines.

The successful development of such methodologies would unlock access to a vast new chemical space of enantiomerically pure compounds derived from this readily available building block. rsc.org

Advanced Mechanistic Studies on Selective Aromatic Functionalization

The reactivity of the single remaining C-H bond (at the C-6 position) on the this compound ring is of great interest for further derivatization. The strong electron-withdrawing nature of the four halogen substituents and the carboxylic acid group deactivates the ring towards traditional electrophilic aromatic substitution (SEAr). wikipedia.org Therefore, modern C-H activation techniques are essential.

Future mechanistic studies will be crucial to understand and control the functionalization of this position. Key research areas include:

Transition-Metal Catalyzed C-H Activation: Detailed investigation into the mechanisms of palladium, rhodium, or iridium-catalyzed C-H activation at the C-6 position. acs.orgmdpi.com This includes studying the kinetics, identifying intermediates (such as cyclometalated species), and understanding the role of ligands and additives.

Regioselectivity Control: While only one position is available for substitution on the parent acid, understanding the electronic and steric influences of the existing substituents is vital for predicting and controlling reactivity in more complex derivatives. The directing effects of both fluorine and chlorine atoms play a significant role in the stability of intermediates like the Wheland intermediate in SEAr reactions. wikipedia.org